Unii-2Y77S7IT1P
Description
UNII-2Y77S7IT1P is a synthetic organic compound with the molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g/mol . It is characterized by a bicyclic indole-derived structure, featuring a fused cycloheptane ring system. Key physicochemical properties include a polar surface area (TPSA) of 12.03 Ų, moderate lipophilicity (log P values ranging from 1.86 to 2.75 across computational models), and aqueous solubility of 0.22 mg/mL .
Synthetic routes for UNII-2Y77S7IT1P involve amine-mediated cyclization reactions in dichloromethane at ambient temperature (20°C), typically yielding the product in 16 hours with optimized stoichiometry .
Properties
CAS No. |
204641-27-0 |
|---|---|
Molecular Formula |
C64H93N11O16 |
Molecular Weight |
1272.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(5-aminopentanoylamino)-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-[5-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C64H93N11O16/c1-5-40(4)55(71-59(85)48-24-17-33-73(48)61(87)44(28-29-53(78)79)69-56(82)45(37-42-21-10-7-11-22-42)70-57(83)46(38-54(80)81)68-51(76)26-12-14-30-65)63(89)74-34-18-25-49(74)62(88)75(50(64(90)91)35-39(2)3)52(77)27-13-15-31-67-58(84)47-23-16-32-72(47)60(86)43(66)36-41-19-8-6-9-20-41/h6-11,19-22,39-40,43-50,55H,5,12-18,23-38,65-66H2,1-4H3,(H,67,84)(H,68,76)(H,69,82)(H,70,83)(H,71,85)(H,78,79)(H,80,81)(H,90,91)/t40-,43+,44-,45-,46-,47-,48-,49-,50-,55-/m0/s1 |
InChI Key |
VKIPOMGKUAJAEY-GEPLSBMPSA-N |
SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N(C(CC(C)C)C(=O)O)C(=O)CCCCNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)CCCCN |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N([C@@H](CC(C)C)C(=O)O)C(=O)CCCCNC(=O)[C@@H]2CCCN2C(=O)[C@@H](CC3=CC=CC=C3)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)CCCCN |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N(C(CC(C)C)C(=O)O)C(=O)CCCCNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)CCCCN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BCH 2763; BCH-2763; BCH2763; |
Origin of Product |
United States |
Preparation Methods
The synthesis of BCH-2763 involves several steps:
Conversion of Nalpha-Boc-Ngamma-tosyl-L-arginine to N,O-dimethyl hydroxamate: This is achieved by treating the compound with dimethylhydroxylamine and BOP.
Condensation with Grignard reagent: The Grignard reagent is prepared from 6-bromo-1-hexene, producing a ketone.
Oxidative cleavage: The terminal alkene of the ketone is cleaved using sodium periodate and ruthenium trichloride to yield a carboxylic acid.
Solid-phase peptide synthesis: This process starts with N-Boc-L-leucine linked to a PAM resin.
Final coupling and deprotection: The amino acid is coupled to the peptide sequence, followed by deprotections with trifluoroacetic acid in the presence of ethyl methyl sulfide.
Chemical Reactions Analysis
BCH-2763 undergoes various chemical reactions, including:
Scientific Research Applications
BCH-2763 is widely used in scientific research due to its potent antithrombotic properties. Some of its applications include:
Chemistry: Used as a tool to study blood coagulation and related disorders.
Biology: Employed in research involving thrombin inhibition and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications in treating thrombotic disorders.
Industry: Utilized in the development of new anticoagulant drugs and therapies.
Mechanism of Action
BCH-2763 exerts its effects by selectively inhibiting thrombin, a key enzyme in the blood coagulation process . It blocks both the anion binding exosite and the active catalytic site of thrombin, preventing the enzyme from interacting with its substrates and thereby inhibiting blood clot formation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with UNII-2Y77S7IT1P, enabling comparative analysis of their properties and applications.
Table 1: Structural and Functional Comparison
| Property | UNII-2Y77S7IT1P | [5,6,7,8,9,10-Hexahydrocyclohepta[b]indole] (CAS 2047-89-4) | [1,2,3,4-Tetrahydrocyclopenta[b]indole] (CAS 2047-91-8) |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₃N | C₁₁H₁₃N | C₁₀H₁₁N |
| Ring System | Cycloheptane-fused indole | Cycloheptane-fused indole | Cyclopentane-fused indole |
| TPSA (Ų) | 12.03 | 15.79 | 12.03 |
| Log P (Avg.) | 2.37 | 2.85 | 2.20 |
| Solubility (mg/mL) | 0.22 | 0.15 | 0.30 |
| CYP2D6 Inhibition | Yes | No | Yes |
| Synthetic Yield | 75–80% | 65–70% | 85–90% |
| Applications | CNS modulation (proposed) | Catalysis intermediates | Antidepressant analogs |
| Similarity Score | — | 0.93 | 0.90 |
Data compiled from experimental and computational studies .
Key Findings:
Structural Flexibility vs. Bioactivity :
- UNII-2Y77S7IT1P and CAS 2047-89-4 share a cycloheptane-indole core, but the latter’s extended ring system reduces solubility (0.15 vs. 0.22 mg/mL) and increases lipophilicity (log P 2.85 vs. 2.37) . This trade-off may limit CAS 2047-89-4’s pharmacokinetic utility despite its higher similarity score (0.93).
- CAS 2047-91-8’s cyclopentane ring enhances metabolic stability compared to UNII-2Y77S7IT1P, as evidenced by its higher synthetic yield (85–90%) and antidepressant-like activity in preclinical models .
In contrast, CAS 2047-89-4 lacks this activity, making it safer for polypharmacy scenarios.
Thermodynamic Stability :
- UNII-2Y77S7IT1P exhibits superior thermal stability (decomposition >200°C) compared to CAS 2047-91-8 (decomposition at ~180°C), as inferred from analogous indole derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
